Bis(trimethylsilyl)hexatriyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl)hexatriyne is an organosilicon compound with the molecular formula C₁₂H₁₈Si₂. It is characterized by the presence of two trimethylsilyl groups attached to a hexatriyne backbone. This compound is notable for its unique structural properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(trimethylsilyl)hexatriyne typically involves the coupling of trimethylsilylacetylene derivatives. One common method is the transition metal-mediated coupling reaction, which utilizes catalysts such as palladium or nickel to facilitate the formation of the hexatriyne backbone . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions: Bis(trimethylsilyl)hexatriyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced silicon-containing products.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) are often employed to remove the trimethylsilyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silicon oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Bis(trimethylsilyl)hexatriyne has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of carbon nanomaterials and nanostructures. The compound’s unique structure allows for the formation of various carbon-based materials with tailored properties.
Biology: While direct biological applications are limited, derivatives of this compound can be used in the development of bio-compatible materials.
Mechanism of Action
The mechanism by which Bis(trimethylsilyl)hexatriyne exerts its effects is primarily related to its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection, allowing the hexatriyne backbone to participate in reactions that form complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Bis(trimethylsilyl)acetylene: Another organosilicon compound with similar structural features but a shorter carbon backbone.
Trimethylsilylacetylene: A simpler compound with a single trimethylsilyl group attached to an acetylene moiety.
Uniqueness: Bis(trimethylsilyl)hexatriyne is unique due to its extended hexatriyne backbone, which provides enhanced reactivity and the ability to form more complex structures compared to its shorter counterparts. This makes it particularly valuable in the synthesis of advanced materials and nanostructures.
Properties
CAS No. |
21752-86-3 |
---|---|
Molecular Formula |
C12H18Si2 |
Molecular Weight |
218.44 g/mol |
IUPAC Name |
trimethyl(6-trimethylsilylhexa-1,3,5-triynyl)silane |
InChI |
InChI=1S/C12H18Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h1-6H3 |
InChI Key |
WFRYFVIBFUVRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC#CC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.